molecular formula C12H20N4O2S B7063073 N-(1-pyrazin-2-ylpiperidin-4-yl)propane-1-sulfonamide

N-(1-pyrazin-2-ylpiperidin-4-yl)propane-1-sulfonamide

Cat. No.: B7063073
M. Wt: 284.38 g/mol
InChI Key: DDUIPTMRCMOORY-UHFFFAOYSA-N
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Description

N-(1-pyrazin-2-ylpiperidin-4-yl)propane-1-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Properties

IUPAC Name

N-(1-pyrazin-2-ylpiperidin-4-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-2-9-19(17,18)15-11-3-7-16(8-4-11)12-10-13-5-6-14-12/h5-6,10-11,15H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUIPTMRCMOORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCN(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyrazin-2-ylpiperidin-4-yl)propane-1-sulfonamide involves the formation of the piperidine ring followed by the introduction of the pyrazine and sulfonamide groups. One common method involves the cyclization of appropriate precursors under mild conditions using a nickel catalyst. The reaction is regioselective and provides a method for the preparation of six-membered N- and O-heterocycles with an aromatic substituent .

Industrial Production Methods

Industrial production methods for this compound typically involve multistep synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyrazin-2-ylpiperidin-4-yl)propane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-pyrazin-2-ylpiperidin-4-yl)propane-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-pyrazin-2-ylpiperidin-4-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
  • N-(1-pyrazin-2-ylpiperidin-4-yl)methanesulfonamide

Uniqueness

N-(1-pyrazin-2-ylpiperidin-4-yl)propane-1-sulfonamide is unique due to its specific combination of the pyrazine, piperidine, and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

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